2,4,6-Trichlorophenol

Overview

Description

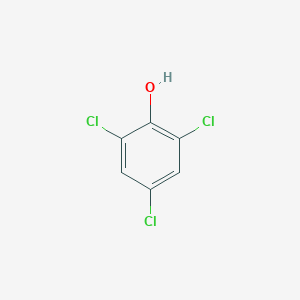

2,4,6-Trichlorophenol is a chlorinated phenol with the chemical formula C₆H₃Cl₃O. It appears as a yellow-whitish crystalline solid with a strong phenolic odor. This compound has been widely used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . It is known for its environmental persistence and potential health hazards.

Preparation Methods

2,4,6-Trichlorophenol is primarily produced through the electrophilic chlorination of phenol. The process involves the reaction of phenol with chlorine gas under controlled conditions. Industrially, phenol is placed in a three-necked flask with a reflux condenser and heated to 50-55°C. Chlorine gas is then introduced in stoichiometric amounts, first one-third of the total chlorine at 70-75°C, followed by the remaining two-thirds .

Chemical Reactions Analysis

Photodegradation

2,4,6-Trichlorophenol (TCP) undergoes direct photolysis under UV light, forming intermediates such as 2,6-dichloro-1,4-benzoquinone (DCQ) and 3,5-dichloro-2-hydroxy-1,4-benzoquinone (DCHB) . Key findings include:

- Mechanism : Excitation of the TCP phenolate ion leads to electron transfer, resulting in cleavage of C–Cl bonds.

- Kinetics : The reaction rate is directly proportional to light intensity () and follows pseudo-first-order kinetics () at pH 7–9 .

- Products :

Intermediate/Product Wavelength (nm) Degradation Pathway DCQ 260, 480 Oxidative dechlorination DCHB 312 Hydroxylation and ring-opening 3,5-Dichlorobenzene-1,2-diol 230–300 Hydrolysis

Reductive Dechlorination

TCP reacts with high-carbon iron filings (HCIF), leading to sequential dechlorination :

- Mechanism : Adsorption on HCIF surfaces followed by electron transfer, yielding 2,4-dichlorophenol (DCP) and 2-chlorophenol (CP) .

-

Key Data :

Iron Type Surface Area (m²/g) Adsorption Capacity (mg/g) Degradation Rate (%) HCIF-1 1.944 18.7 <5 HCIF-2 3.418 22.3 51.6 - Limitation : HCIF-1 primarily adsorbs TCP, while HCIF-2 enables both adsorption and dechlorination .

Oxidation Reactions

TCP reacts with hydroxyl radicals (- OH) and Fenton’s reagent ():

- Fenton’s Oxidation :

- Layered Manganese Oxide Oxidation :

Microbial Degradation

TCP is metabolized by fungi (e.g., Phanerochaete chrysosporium) and bacteria under aerobic/anaerobic conditions:

- Mechanism :

-

Performance :

System Degradation Rate (%) Mineralization (%) Intimately Coupled Photocatalysis-Biodegradation (ICPB) 100 83 Rotating Biological Bed (RBB) 89.5 72

Thermal Decomposition

At elevated temperatures (>246°C), TCP decomposes into hydrogen chloride (HCl) , chlorine gas (Cl₂) , and polychlorinated dibenzodioxins (PCDDs) .

Reactivity with Bases and Metals

- Alkaline Hydrolysis : Forms sodium trichlorophenolate () at high pH .

- Metal Complexation : Reacts with Fe³⁺ or Cu²⁺ to form stable complexes, altering redox behavior .

Critical Considerations

- Toxicity of Byproducts : Intermediates like PCDDs exhibit higher carcinogenicity than TCP itself .

- Environmental Persistence : TCP’s half-life in soil ranges from 5–20 days, but chlorinated byproducts persist longer .

- Catalyst Efficiency : HCIF-2 outperforms HCIF-1 due to higher surface area and reactivity .

This synthesis integrates experimental data from photochemical, microbial, and catalytic studies to provide a comprehensive overview of TCP’s reactivity.

Scientific Research Applications

Industrial Applications

- Pesticide Formulations : TCP has been used in various pesticide formulations due to its effectiveness against fungi and bacteria. It is included in products aimed at protecting crops from microbial infections.

- Wood Preservation : TCP is employed as a wood preservative to prevent decay and extend the lifespan of wooden structures. Its ability to inhibit fungal growth makes it suitable for this purpose .

- Chemical Synthesis : TCP serves as an intermediate in the synthesis of other chemicals, including herbicides and fungicides. Its chlorinated structure is crucial for the biological activity of these derivatives .

Environmental Applications

- Bioremediation : TCP's resistance to biodegradation poses challenges for environmental cleanup. However, recent studies have explored methods for its degradation using biological processes. For instance, sequencing batch reactors (SBR) combined with anaerobic-aerobic conditions have shown effectiveness in degrading TCP concentrations up to 430 mg/L .

- Adsorption Techniques : Research has demonstrated that layered double hydroxides (LDHs) can effectively adsorb TCP from aqueous solutions. A study indicated that Zn-Al-LDHs achieved an average removal rate of 88.74% under optimal conditions .

- Disinfection Byproducts : TCP is also studied as a disinfection byproduct (DBP) in drinking water treatment processes. Its presence raises health concerns due to potential carcinogenic effects linked to long-term exposure .

Health and Toxicology Studies

TCP's toxicological profile has been extensively studied due to its potential health risks:

- Carcinogenicity : Long-term exposure to TCP has been associated with tumor development in animal studies, leading to its classification as a potential human carcinogen .

- Health Impact Assessments : Research on DBPs like TCP in drinking water has highlighted risks such as reproductive issues and cardiovascular diseases linked to chlorinated compounds .

Case Study 1: Biodegradation Efficiency

A study utilizing a rotating biological bed (RBB) demonstrated that TCP could be effectively degraded through sequential anaerobic-aerobic processes. The results indicated that biofilm growth enhanced degradation efficiency compared to traditional methods .

Case Study 2: Adsorption Performance

In another investigation focused on Zn-Al-LDHs for TCP removal, researchers found that these materials exhibited significant adsorption capabilities under controlled laboratory conditions, achieving a high removal efficiency even after multiple regeneration cycles .

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorophenol involves its interaction with cellular components, leading to toxic effects. It can disrupt cellular membranes and inhibit enzyme activity. The compound is known to produce toxic and corrosive fumes, including hydrogen chloride and chlorine, upon heating . It also functions as a receptor for diazepines and various anesthetics, binding at allosteric effector sites .

Comparison with Similar Compounds

2,4,6-Trichlorophenol is part of a group of chlorinated phenols, which include:

- 2,4-Dichlorophenol

- 2,4,5-Trichlorophenol

- 2,3,4,6-Tetrachlorophenol

- Pentachlorophenol

Compared to these compounds, this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior . It is more persistent and toxic than some of its less chlorinated counterparts, making it a compound of significant environmental concern.

Biological Activity

2,4,6-Trichlorophenol (2,4,6-TCP) is a chlorinated aromatic compound widely recognized for its environmental persistence and biological activity. This article explores the biological effects of 2,4,6-TCP, including its toxicity, biodegradation pathways, and potential carcinogenicity.

2,4,6-TCP is a colorless to pale yellow crystalline solid with a molecular formula of C₆H₃Cl₃O. It is primarily used in the production of herbicides and as a biocide. Due to its hydrophobic nature, 2,4,6-TCP tends to accumulate in lipid tissues of organisms and can persist in the environment, leading to contamination of water sources and soil.

Toxicity and Carcinogenicity

Research indicates that 2,4,6-TCP is toxic and has mutagenic properties. It has been linked to various health risks, including potential carcinogenic effects. A long-term study involving Fischer rats and B6C3F1 mice demonstrated that exposure to 2,4,6-TCP in feed resulted in increased incidences of tumors in both species . The compound's toxicity increases with the number of chlorine atoms attached to the aromatic ring .

Microbial Degradation

Microorganisms play a crucial role in the biodegradation of 2,4,6-TCP. Certain bacterial strains have been identified as effective degraders:

- Ralstonia eutropha JMP134(pJP4) : This strain can utilize 2,4,6-TCP as a sole carbon source and degrades it through a series of enzymatic reactions involving tcp genes. Key enzymes include:

- 2,4,6-TCP monooxygenase (tcpA)

- 6-chlorohydroxyquinol 1,2-dioxygenase (tcpC)

- Maleylacetate reductase (tcpD)

These enzymes facilitate the conversion of 2,4,6-TCP into less harmful metabolites such as 2,6-dichlorohydroquinone .

Bioreactor Studies

Recent studies have employed advanced bioreactor systems to enhance the degradation efficiency of 2,4,6-TCP. For instance:

- Rotating Biological Bed (RBB) : A study utilizing an RBB achieved nearly complete removal of 430 mg/L of TCP under optimal conditions (hydraulic retention time of 6 hours) by combining anaerobic and aerobic processes. The presence of biofilms on the media significantly improved degradation rates .

Photocatalytic Degradation

Another promising approach for degrading 2,4,6-TCP involves photocatalysis. A study demonstrated that MgO–MgFe₂O₄ catalysts could achieve up to 93% degradation efficiency under UV light irradiation. The mechanism involves the generation of reactive oxygen species that break down 2,4,6-TCP into harmless byproducts like carbon dioxide and water .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Formula | C₆H₃Cl₃O |

| Toxicity | Mutagenic; linked to carcinogenesis |

| Key Degrading Microbe | Ralstonia eutropha JMP134(pJP4 |

| Bioreactor Efficiency | Nearly 100% TCP removal using RBB under optimal conditions |

| Photocatalytic Efficiency | Up to 93% degradation using MgO–MgFe₂O₄ catalysts |

Case Studies

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4,6-Trichlorophenol, and why is it the predominant isomer?

TCP is primarily synthesized via electrophilic chlorination of phenol. The 2,4,6-isomer dominates due to the steric and electronic effects of chlorine substituents, which activate the ortho and para positions for further substitution. Kinetic studies show that the reaction favors positions with maximum electron density, leading to preferential formation of the 2,4,6-configuration .

Q. How can 2,4,6-TCP be reliably detected in aqueous environmental samples?

Two validated methods are:

- HS-SPME-GC-MS/MS : Achieves a detection limit of 0.94 ng/L using headspace solid-phase microextraction coupled with tandem mass spectrometry, optimized via orthogonal experimental design .

- GC/MS-SIM with isotope dilution : Uses ¹³C-labeled surrogates for precision, achieving a method quantification limit (MQL) of 2.5 ng/L in water matrices .

Q. What experimental models are used to assess TCP toxicity in vitro?

- Hepatocyte assays : Measure liver damage via ALT/AST enzyme leakage.

- Immune cell cultures : Evaluate cytokine suppression (e.g., IL-6, TNF-α) to study immunotoxicity .

- Ames test : Assess mutagenicity using bacterial reverse mutation assays. Chronic exposure studies in rodents show dose-dependent hepatic lesions and lymphoma development .

Q. How persistent is TCP in environmental systems, and what factors influence its mobility?

TCP has moderate soil adsorption (log Kow = 3.7) and slow volatilization (Henry’s law constant = 1.2 × 10⁻⁷ atm·m³/mol). It migrates to groundwater due to its solubility (0.45 g/L at 20°C) and forms dissolved plumes in aquifers. Anaerobic conditions in sediments can prolong its half-life (>60 days) compared to aerobic environments (15–30 days) .

Q. What standardized analytical protocols exist for TCP quantification?

| Method | Matrix | Detection Limit | Reference |

|---|---|---|---|

| EPA 604 (Derivatization) | Wastewater | 1 µg/L | |

| HS-SPME-GC-MS/MS | Drinking water | 0.94 ng/L | |

| LC-UV/ECD | Biological tissues | 50 ng/g |

Advanced Research Questions

Q. What enzymatic pathways drive TCP degradation in Phanerochaete chrysosporium?

Fungal degradation involves:

- LiP/MnP-mediated oxidative dechlorination : Converts TCP to 2,6-dichloro-1,4-benzoquinone.

- Reductive dechlorination : Sequential removal of chlorines via NADH-dependent reductases, yielding 1,2,4-trihydroxybenzene before ring cleavage .

Key Insight : Reductive pathways dominate under anaerobic conditions, while oxidative mechanisms prevail in aerobic systems .

Q. How do reactor designs optimize Fe(II)-catalyzed TCP oxidation?

A two-stage kinetic model is used:

- Initial decay phase : Pseudo-first-order rate constants (k = 0.12–0.35 h⁻¹) depend on Fe(II)/H₂O₂ molar ratios.

- Stagnant phase : Governed by oxidative capacity (OC = 0.8–1.2 mM), limited by hydroxyl radical scavenging .

Recommendation : Maintain pH 3–4 and Fe(II):TCP molar ratio >5:1 to minimize scavenging effects.

Q. What variables influence microbial reductive dechlorination of TCP in bioengineered systems?

- Electron donors : Lactate and acetate enhance dechlorination rates by 40–60% via Dehalococcoides spp. .

- Redox potential : Optimal at −250 mV (vs. SHE) for reductive dehalogenase activity.

- Co-contaminants : Competitive inhibition occurs with >10 mg/L pentachlorophenol .

Q. How can contradictory data on TCP carcinogenicity be reconciled?

Discrepancies arise from:

- Exposure routes : Oral studies in rodents show lymphoma (LOAEL = 30 mg/kg/day), while inhalation data in humans are inconclusive .

- Regulatory thresholds : EPA classifies TCP as Group B2 (probable human carcinogen), whereas IARC lists it as Group 2B (possible) due to limited epidemiological evidence .

Q. What mechanistic differences exist between oxidative and reductive TCP dechlorination?

Properties

IUPAC Name |

2,4,6-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPIYWFGCPVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O, Array | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,4,6-Trichlorophenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2591-21-1 (potassium salt), 3784-03-0 (hydrochloride salt) | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021386 | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,6-trichlorophenol appears as yellow to pinkish-orange needles or orange fluffy solid. Strong phenolic odor. (NTP, 1992), Colorless to yellow solid with a strong odor of phenol; [HSDB] Yellow-brown crystalline chunks; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

475 °F at 760 mmHg (NTP, 1992), 249 °C, 246 °C | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

99 °C c.c. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 500 mg/L at 25 °C, 525 g/100 g acetone; 113 g/100 g benzene; 37 g/100 g carbon tetrachloride; 335 g/100 g diacetone alcohol; 400 g/100 g denatured alcohol formula; 525 g/100 g methanol; 163 g/100 g pine oil; 16 g/100 g Stoddard solvent; 100 g/100 g toluene; 37 g/100 g turpentine, Soluble in ethanol, ethyl ether, acetic acid, Solubility in water, g/l at 20 °C: 0.8 (very poor) | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.4901, Density: 1.4901g/cu cm at 75 °C, Density (at 25 °C): 1.7 g/cm³ | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 169.7 °F ; 5 mmHg at 222.6 °F (NTP, 1992), 0.008 [mmHg], 0.008 mm Hg at 25 °C, Vapor pressure, Pa at 76.5 °C: 133 | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

It has been suggested that the mechanism of action of 2,4,6-trichlorophenol is interference with mitochondrial oxidative phosphorylation and inhibition of cytochrome p450-dependent mixed-function oxidases., Pentachlorophenol, uncoupler of mitochondrial oxidative phosphorylation, disturbed rat liver microsomal detoxification functions by inhibition of terminal oxygenation enzyme p450. Lower concn gave shift in detoxification of aromatic amines from C- to N-oxygenatioN. 2,4,6-T is similar., The induction of forward mutation to 6-thioguanine resistance in V79 Chinese hamster cells by six different chlorophenols was examined. Chlorophenols examined in this study included: pentachlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,5-trichlorophenol, 2,4,6-trichlorophenol, and 2,3,4,6-tetrachlorophenol. Cells were plated in 9 mL of medium and cultured for 24 hours. The test chemical was added to the dishes in 1 mL of medium to give the desired concentration. The following dose ranges were tested: 2,4-dichlorophenol, 12.5 to 50 ug/mL; 2,6-dichlorophenol, 125 to 500 ug/mL; 2,4,5-trichlorophenol, 6.25 to 50 ug/mL; 2,4,6-trichlorophenol, 12.5 to 100 ug/mL; 2,3,4,6-tetrachlorophenol, 12.5 to 100 ug/mL; pentachlorophenol, 6.25 to 50 ug/mL. Each of the chlorophenols tested reduced the plating efficiency in a dose dependent manner. This cytotoxic effect can be attributed to the ability of pentachlorophenol and other chlorophenols to inhibit oxidative phosphorylation. None of the chlorophenols produced significant increases in the frequency of 6-thioguanine resistant mutants. However, the apparent lack of induction of gene mutation by chorophenols does not necessarily mean the lack of genotoxicity of these chemicals. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The 2,4,6-trichlorophenol produced as an intermediate product in the technical production of chloranil contained uP to 10.5 mg/kg of a mixture of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxin, but was free of any 2,3,7,8-tetrachlorodibenzo-p-dioxin., 1,3,6,8-Tetrachlorodibenzo-para-dioxin and 2,3,7-trichlorodibenzo-para-dioxin were found in a sample of 2,4,6-trichlorophenol at levels of 49 and 93 mg/kg, respectively. ... And tetra-, penta- and hexachlorodibenzofurans were found in one sample of 2,4,6-trichlorophenol., In a Swedish sample of 2,4,6-trichlorophenol, 1.5 mg/kg 2,3,7,8-tetrachlorodibenzofuran was found, as well as 17.5, 36 and 4.8 mg/kg penta-, hexa- and heptachlordibenzofurans; less than 3 mg/kg polychlorinated dibenzo-para-dioxins were found. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ligroin, Yellow flakes, Orthorhombic needles from acetic acid | |

CAS No. |

88-06-2 | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenachlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHS8C5BAUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

157.1 °F (NTP, 1992), 69.5 °C, 69 °C | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.